11-Bromo-10-undecenoic acid
CAS No.: 100399-51-7
Cat. No.: VC8390824
Molecular Formula: C11H19BrO2
Molecular Weight: 263.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100399-51-7 |
|---|---|
| Molecular Formula | C11H19BrO2 |
| Molecular Weight | 263.17 g/mol |
| IUPAC Name | (E)-11-bromoundec-10-enoic acid |
| Standard InChI | InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ |
| Standard InChI Key | PZRZUJZXSTZDBZ-CSKARUKUSA-N |
| Isomeric SMILES | C(CCCCC(=O)O)CCC/C=C/Br |
| SMILES | C(CCCCC(=O)O)CCCC=CBr |
| Canonical SMILES | C(CCCCC(=O)O)CCCC=CBr |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Synonyms
11-Bromo-10-undecenoic acid is systematically named (E)-11-bromoundec-10-enoic acid, reflecting its trans-configuration at the double bond. Common synonyms include:
Molecular and Physical Characteristics
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 100399-51-7 |
| Molecular Formula | |
| Molecular Weight | 263.171 g/mol |
| Density | 1.244 g/cm³ |
| Boiling Point | 308.6°C at 760 mmHg |
| Flash Point | 140.4°C |
| Vapor Pressure | 0.000151 mmHg at 25°C |
| LogP (Octanol-Water) | 4.10 |
| Refractive Index | 1.501 |
The compound’s exact mass is 262.05700 g/mol, and its polar surface area (PSA) is 37.3 Ų, indicating moderate polarity .
Synthesis and Reaction Optimization
Modern Synthesis via Peroxide-Mediated Bromination
The patent US2772302A (1956) outlines an optimized process:
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Reaction Conditions:
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Solvent: Toluene or cyclohexane (reducing solvents preferred).
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Catalyst: Benzoyl peroxide (1–2%).
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Atmosphere: Oxygen-free environment.
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Mechanism: The peroxide initiates radical chain reactions, directing HBr addition to the 11th carbon of undecenoic acid.
Comparative Reaction Data :
| Condition | Yield | 10-Bromo Isomer | Solvent Used |
|---|---|---|---|
| HBr + Air | 60–70% | 25–30% | 500 mL |
| HBr + Benzoyl Peroxide + Air | 80% | 15–20% | 400 mL |
| HBr + Peroxide (No O₂) | >90% | <5% | 200 mL |
This method reduces solvent consumption by 60% and achieves near-exclusive 11-bromo isomer formation .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Pathways
The α,β-unsaturated system (double bond at C10–C11 and carboxylic acid group) enables diverse reactions:
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Nucleophilic Substitution: Bromine at C11 is displaceable by amines to form ω-amino acids (e.g., 11-aminoundecanoic acid), precursors to nylon-11 .
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Conjugate Addition: The double bond undergoes Michael addition with thiols or amines, useful in polymer crosslinking.
Stability Considerations
The compound’s vapor pressure (0.000151 mmHg at 25°C) suggests low volatility, but thermal decomposition above 140°C releases HBr gas, necessitating inert storage conditions .
Applications in Industrial and Polymer Chemistry
Polyamide Synthesis
11-Bromo-10-undecenoic acid is a key intermediate in synthesizing nylon-11, a high-performance polymer resistant to chemicals and abrasion. Hydrolysis of the bromo group yields 11-aminoundecanoic acid, which undergoes polycondensation .
Specialty Surfactants
Functionalization with polyethylene glycol (PEG) chains produces anionic surfactants with enhanced solubility in polar solvents, leveraging the carboxylic acid group .
Research Advancements and Future Directions
Green Chemistry Approaches
Recent patents (CN102531879A) describe solvent-free bromination using ionic liquids, reducing waste and improving atom economy .
Biomedical Applications
Ongoing studies explore its use in drug conjugates, where the bromo group facilitates covalent binding to therapeutic proteins .
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